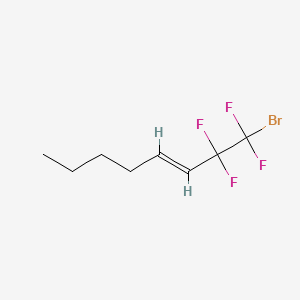

1-Bromo-1,1,2,2-tetrafluoro-3-octene

Overview

Description

1-Bromo-1,1,2,2-tetrafluoro-3-octene is a halogenated hydrocarbon with multiple fluorine atoms and a bromine atom attached to an octene backbone. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar brominated and fluorinated organic compounds, which can be used to infer some of the properties and reactivity of 1-Bromo-1,1,2,2-tetrafluoro-3-octene.

Synthesis Analysis

The synthesis of brominated and fluorinated compounds often involves halogenation reactions, where bromine or fluorine atoms are introduced into organic molecules. For instance, 1-Bromo-3,3-bis(2-bromoethyl)octane is synthesized from tetrahydro-4H-pyran-4-one in a multi-step process . This suggests that the synthesis of 1-Bromo-1,1,2,2-tetrafluoro-3-octene could also involve multiple steps, starting from a simpler organic molecule and introducing bromine and fluorine atoms through halogenation and possibly dehydrohalogenation reactions.

Molecular Structure Analysis

The molecular structure of brominated and fluorinated compounds is often characterized using spectroscopic methods and crystallography. For example, the crystal structure of 1-Bromo-2,3,5,6-tetramethylbenzene was determined using single-crystal X-ray diffraction (SXRD) analysis, revealing two stable crystalline phases and confirming the plane structure of the molecules . This indicates that 1-Bromo-1,1,2,2-tetrafluoro-3-octene could also exhibit interesting structural properties, potentially with different phases depending on the temperature.

Chemical Reactions Analysis

Brominated and fluorinated compounds can participate in various chemical reactions, often serving as intermediates for the synthesis of more complex molecules. The paper on the photocatalytic reaction of N-Aryl amino acids with 2-Bromo-3,3,3-trifluoropropene shows that brominated alkenes can be used in radical cyclization reactions to form heterocyclic compounds . This suggests that 1-Bromo-1,1,2,2-tetrafluoro-3-octene could also be used in similar photocatalytic or radical reactions to synthesize novel organic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and fluorinated compounds are influenced by the presence of halogen atoms, which can affect their polarity, boiling points, and reactivity. For example, the reaction of polyfluoro-3-chloro(bromo)butenes with sodium hypohalites leads to epoxidation and cleavage of the carbon skeleton, indicating that the presence of halogens can make the compound susceptible to nucleophilic attack . This implies that 1-Bromo-1,1,2,2-tetrafluoro-3-octene may have unique reactivity patterns due to the influence of the bromine and fluorine atoms on its chemical behavior.

Scientific Research Applications

Synthesis and Chemical Transformations

- 1-Bromo-1,1,2,2-tetrafluoro-3-octene and its derivatives are explored in various chemical synthesis pathways. For instance, the study by Agou et al. (2015) illustrates the ring expansion to 1-Bromo-1-alumacyclonona-2,4,6,8-tetraene by inserting alkyne molecules into Al-C bonds, emphasizing the compound's role in complex chemical transformations (Agou et al., 2015).

- Banks et al. (1969) described the pyrolysis of related compounds leading to the formation of tetrafluoroallene, showcasing the relevance of such compounds in generating other fluorinated chemicals through thermal decomposition (Banks et al., 1969).

Material Sciences and Polymer Research

- The compound's derivatives have been used in the field of materials science and polymer research. Okada et al. (1982) studied the polymerization of bicyclic acetals, including compounds structurally related to 1-Bromo-1,1,2,2-tetrafluoro-3-octene, highlighting its potential in creating new polymeric materials (Okada et al., 1982).

Applications in Organic Electronics

- Yuan et al. (2016) conducted research on core-fluorinated naphthalene diimides, starting from compounds similar to 1-Bromo-1,1,2,2-tetrafluoro-3-octene. Their work contributes to the development of n-type organic field-effect transistors, demonstrating the compound's relevance in electronic device fabrication (Yuan et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action:

The primary targets of 1-Bromo-1,1,2,2-tetrafluoro-3-octene are likely enzymes or receptors involved in biological processes. Fluorinated compounds often interact with proteins due to their unique properties, affecting enzymatic activity or receptor signaling .

Mode of Action:

1-Bromo-1,1,2,2-tetrafluoro-3-octene likely undergoes radical reactions due to the presence of bromine. One possibility is allylic bromination, where the bromine radical selectively adds to the allylic position of an alkene. This process could lead to the formation of a brominated product . The resulting changes depend on the specific substrate and reaction conditions.

properties

IUPAC Name |

(E)-1-bromo-1,1,2,2-tetrafluorooct-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrF4/c1-2-3-4-5-6-7(10,11)8(9,12)13/h5-6H,2-4H2,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUUSJGUQRYFKK-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC(C(F)(F)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C(C(F)(F)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50418611 | |

| Record name | 1-Bromo-1,1,2,2-tetrafluoro-3-octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50418611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-1,1,2,2-tetrafluoro-3-octene | |

CAS RN |

74793-72-9 | |

| Record name | 1-Bromo-1,1,2,2-tetrafluoro-3-octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50418611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(3-Fluoropropoxy)phenyl]acrylic acid](/img/structure/B1310721.png)

![3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1310763.png)